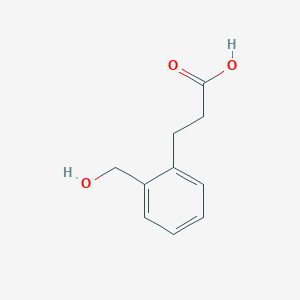
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid is an aromatic compound with a unique structure that includes amino, bromo, fluoro, and propynyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes:
Electrophilic Aromatic Substitution: Introduction of the bromo and fluoro groups onto the benzene ring.
Sonogashira Coupling: Attachment of the propynyl group using palladium-catalyzed cross-coupling reactions.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents.
Reduction: Reduction of the bromo group to a hydrogen atom using reducing agents.
Substitution: Halogen exchange reactions where the bromo or fluoro groups are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of 2-nitro-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid.
Reduction: Formation of 2-amino-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid.
Substitution: Formation of 2-amino-5-chloro-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. The propynyl group provides a site for further chemical modifications, enhancing the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propynyl group, in particular, allows for unique interactions and modifications not possible with simpler analogs.
Eigenschaften
Molekularformel |
C10H7BrFNO2 |
|---|---|
Molekulargewicht |
272.07 g/mol |
IUPAC-Name |
2-amino-5-bromo-4-fluoro-3-prop-1-ynylbenzoic acid |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-3-5-8(12)7(11)4-6(9(5)13)10(14)15/h4H,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
LLJWCOBQIXNPMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=C(C(=CC(=C1F)Br)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
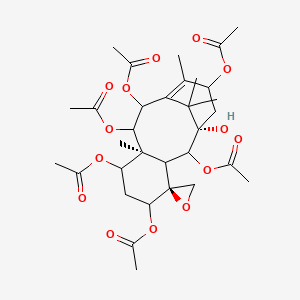
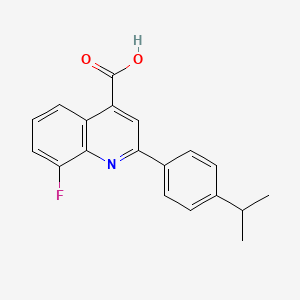
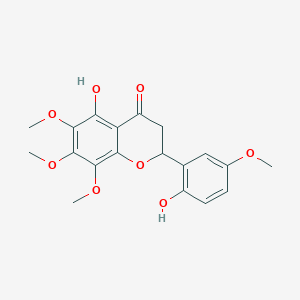
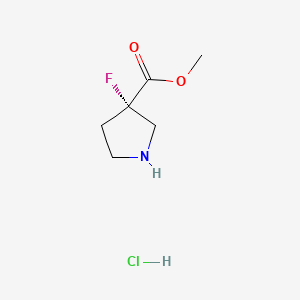
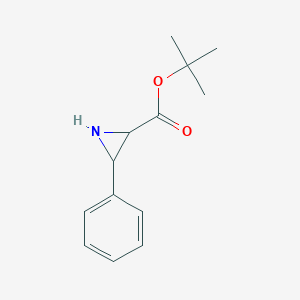
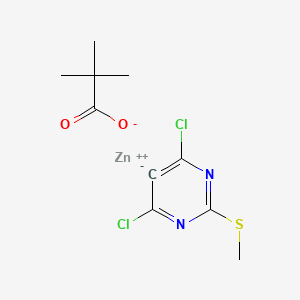
![2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781445.png)

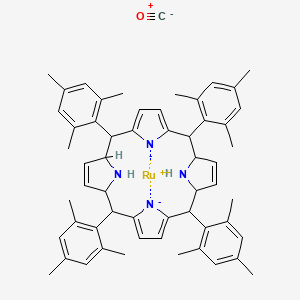


![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)
